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Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent and selective

competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and

kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of

fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to

block these receptors, CNQX has become an invaluable tool in neuroscience research for

dissecting the roles of AMPA and kainate receptors in a wide range of physiological and

pathological processes. This technical guide provides an in-depth overview of CNQX disodium
salt, including its mechanism of action, key applications, detailed experimental protocols, and a

summary of quantitative data to facilitate its effective use in the laboratory. The disodium salt

form of CNQX offers the advantage of higher water solubility compared to CNQX, making it

more convenient for use in aqueous solutions for in vitro and in vivo experiments.[1][2]

Mechanism of Action
CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both

AMPA and kainate receptors.[3][4][5] This antagonism prevents the opening of the ion channels

associated with these receptors, thereby blocking the influx of sodium and calcium ions into the

postsynaptic neuron. This action effectively reduces or abolishes the fast excitatory

postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors. While highly potent
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at AMPA and kainate receptors, CNQX also exhibits antagonist activity at the glycine

modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of CNQX disodium salt,

providing a quick reference for its potency and effects in various experimental settings.

Parameter Receptor Value Reference

IC50 AMPA Receptor 0.3 µM

IC50 Kainate Receptor 1.5 µM

IC50
NMDA Receptor

(glycine site)
25 µM
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Experimental
Model

Parameter
Measured

CNQX
Concentration/
Dose

Observed
Effect

Reference

Rat Hippocampal

Slices

Schaffer

collateral and

mossy fibre

EPSPs

2-5 µM
Reversible

blockade

Leech T-to-T

electrical

synapse

Electrical EPSP

amplitude

10 µM, 20 µM,

200 µM

Significant

reduction

Rat Thalamic

Reticular

Nucleus (TRN)

Neurons

Membrane

Potential
20 µM

5.0 ± 2.2 mV

depolarization

WAG/Rij Rat

Model of

Absence

Epilepsy

Number of spike-

wave discharges

10, 50, 100 nmol

(i.c.v.)

Dose-dependent

decrease

Rat Step-down

Inhibitory

Avoidance

Memory

Expression

0.5 µg (intra-

entorhinal cortex)

Blockade of

memory

expression

Signaling Pathways
CNQX, by blocking AMPA and kainate receptors, inhibits their downstream signaling cascades.

The following diagrams illustrate the canonical signaling pathways associated with these

receptors.
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Fig 1. AMPA Receptor Signaling Pathway and CNQX Inhibition.
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Fig 2. Kainate Receptor Signaling Pathways and CNQX Inhibition.

Experimental Protocols
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Whole-Cell Patch-Clamp Recording to Isolate NMDA
Receptor-Mediated Currents
This protocol describes how to pharmacologically isolate and record NMDA receptor-mediated

EPSCs from a postsynaptic neuron using CNQX to block AMPA and kainate receptor-mediated

currents.

Materials:

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2

MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4

Na-GTP, and 5 QX-314; pH adjusted to 7.3 with CsOH.

CNQX disodium salt stock solution (e.g., 20 mM in water).

Picrotoxin (GABAA receptor antagonist) stock solution (e.g., 100 mM in DMSO).

D-AP5 (NMDA receptor antagonist) stock solution (e.g., 50 mM in water).

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Borosilicate glass pipettes (3-5 MΩ).

Procedure:

Prepare brain slices (e.g., hippocampal or cortical) and maintain them in a holding chamber

with oxygenated aCSF.

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at

a rate of 2-3 ml/min.

Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp

mode. Hold the membrane potential at -70 mV.

Record baseline synaptic activity, which will include AMPA, kainate, NMDA, and GABA

receptor-mediated currents.
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To isolate excitatory currents, add picrotoxin (e.g., 100 µM) to the aCSF to block GABAA

receptor-mediated inhibitory postsynaptic currents (IPSCs).

To isolate NMDA receptor-mediated EPSCs, add CNQX (e.g., 20 µM) to the aCSF. This will

block the fast AMPA/kainate receptor-mediated component of the EPSC.

Change the holding potential to a depolarized level (e.g., +40 mV) to relieve the voltage-

dependent magnesium block of the NMDA receptor channel.

The remaining inward current is the NMDA receptor-mediated EPSC.

To confirm that the isolated current is mediated by NMDA receptors, apply the specific NMDA

receptor antagonist D-AP5 (e.g., 50 µM). This should abolish the remaining current.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Brain Slice & Establish
Whole-Cell Recording

Record Baseline Synaptic Activity
(AMPA/Kainate/NMDA/GABA)

Apply Picrotoxin
(Block GABAA Receptors)

Isolate Excitatory Postsynaptic Currents
(EPSCs)

Apply CNQX
(Block AMPA/Kainate Receptors)

Depolarize Membrane Potential
(e.g., to +40 mV)

Isolate NMDA Receptor-Mediated EPSC

Apply D-AP5
(Block NMDA Receptors)

Confirm Blockade of NMDA EPSC

Click to download full resolution via product page

Fig 3. Workflow for Isolating NMDA Receptor-Mediated Currents.
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In Vivo Microdialysis for Local Administration of CNQX
This protocol provides a general framework for administering CNQX directly into a specific

brain region of a freely moving rodent to study its effects on neurotransmitter levels or behavior.

Materials:

Stereotaxic apparatus.

Microdialysis probes (with appropriate molecular weight cutoff).

Guide cannula.

Syringe pump.

Fraction collector.

Artificial CSF for perfusion.

CNQX disodium salt.

Anesthetics and surgical tools.

Procedure:

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus.

Implant a guide cannula targeting the brain region of interest. Secure the cannula to the skull

with dental cement. Allow the animal to recover for several days.

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through

the guide cannula into the target brain region.

Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate

(e.g., 1-2 µl/min). Allow for a stabilization period of at least 1-2 hours to obtain a stable

baseline.

Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals

(e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.
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CNQX Administration (Reverse Dialysis): Dissolve CNQX disodium salt in the aCSF to the

desired concentration. Switch the perfusion solution to the CNQX-containing aCSF.

Sample Collection during Treatment: Continue collecting dialysate samples to measure the

effect of CNQX on extracellular neurotransmitter concentrations.

Behavioral Testing (Optional): If investigating behavioral effects, the animal can be placed in

a behavioral testing apparatus during the microdialysis procedure.

Post-Experiment: At the end of the experiment, euthanize the animal and perfuse with a

fixative to verify probe placement histologically. Analyze the collected dialysate samples

using appropriate analytical techniques (e.g., HPLC).
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Fig 4. Workflow for In Vivo Microdialysis with CNQX.
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Applications in Neuroscience Research
Neuroprotection
CNQX has been extensively studied for its neuroprotective properties in various models of

neuronal injury, particularly those involving excitotoxicity, a process implicated in ischemic

stroke, traumatic brain injury, and neurodegenerative diseases. By blocking the excessive

activation of AMPA and kainate receptors, CNQX can prevent the massive influx of calcium that

triggers downstream apoptotic and necrotic cell death pathways.

Experimental Approach: Assessing Neuroprotection using TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a

common method to detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

Induce neuronal injury in a culture or animal model (e.g., oxygen-glucose deprivation for

ischemia).

Treat a subset of the cultures/animals with CNQX at a neuroprotective concentration.

At a designated time point post-injury, fix the tissue or cells.

Perform TUNEL staining according to the manufacturer's protocol. This typically involves

permeabilizing the cells, incubating with TdT enzyme and fluorescently labeled dUTP, and

counterstaining with a nuclear marker like DAPI.

Visualize the stained samples using fluorescence microscopy.

Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells

(DAPI-positive) in both CNQX-treated and control groups. A significant reduction in the

percentage of TUNEL-positive cells in the CNQX group indicates a neuroprotective effect.

Epilepsy Research
Given the central role of glutamate-mediated hyperexcitability in the generation and

propagation of seizures, AMPA/kainate receptor antagonists like CNQX have been investigated
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as potential anticonvulsants. Studies have shown that CNQX can reduce seizure-like activity in

hippocampal neurons and decrease the number of spike-wave discharges in animal models of

absence epilepsy.

Synaptic Plasticity
CNQX is a critical tool for studying the mechanisms of synaptic plasticity, such as long-term

potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and

memory. By selectively blocking AMPA/kainate receptors, researchers can investigate the

contribution of these receptors to the induction and expression of synaptic plasticity.

Behavioral Neuroscience
The administration of CNQX in vivo has been used to probe the role of AMPA/kainate receptors

in various behaviors, including learning and memory, anxiety, and addiction. For example, local

infusion of CNQX into specific brain regions like the entorhinal cortex has been shown to impair

memory consolidation and retrieval in behavioral tasks such as the step-down inhibitory

avoidance task.

Conclusion
CNQX disodium salt is a powerful and versatile pharmacological tool for neuroscience

research. Its potent and competitive antagonism of AMPA and kainate receptors allows for the

precise dissection of glutamatergic signaling in a multitude of experimental contexts. This guide

provides a comprehensive overview of its properties, applications, and detailed protocols to aid

researchers in its effective implementation. As with any pharmacological agent, careful

consideration of dosage, timing, and potential off-target effects is crucial for obtaining robust

and interpretable results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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